2-Methylhept-4-ynoyl chloride
Description
2-Methylhept-4-ynoyl chloride (C₈H₁₁ClO) is an acyl chloride characterized by a seven-carbon chain with a terminal alkyne group at position 4 and a methyl substituent at position 2. Acyl chlorides are highly reactive due to the electrophilic carbonyl carbon and the excellent leaving ability of the chloride ion. This compound’s unique structure—featuring both an alkyne and a branched alkyl chain—confers distinct reactivity and stability profiles compared to simpler or linear analogs. It is commonly synthesized via treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂) in chlorinated solvents like methylene chloride, which aids in stabilizing reactive intermediates during synthesis .
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-methylhept-4-ynoyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3,6H2,1-2H3 |
InChI Key |
AVCRTLPJHCGTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 2-methylhept-4-ynoyl chloride are best contextualized by comparing it to structurally related acyl chlorides:
Reactivity
- Acetyl Chloride (C₂H₃ClO): The shortest acyl chloride, acetyl chloride reacts explosively with water and nucleophiles. In contrast, this compound’s longer alkyl chain and alkyne group moderate its reactivity slightly, though it remains highly moisture-sensitive.
- Octanoyl Chloride (C₈H₁₅ClO): While structurally similar in chain length, the absence of an alkyne in octanoyl chloride limits its utility in click chemistry or cycloaddition reactions. The alkyne in this compound enables selective functionalization, such as Huisgen azide-alkyne coupling .
- The lack of an acyl group in propargyl chloride reduces its electrophilicity compared to this compound.
Stability and Physical Properties
| Property | This compound | Acetyl Chloride | Octanoyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.63 | 78.49 | 162.66 |
| Boiling Point (°C) | ~180–185 (est.) | 51–52 | 195–200 |
| Solubility | Low in water; high in CH₂Cl₂ | Reacts with H₂O | Low in polar solvents |
The branched chain and alkyne in this compound lower its volatility compared to acetyl chloride but enhance solubility in nonpolar solvents like methylene chloride, a common extraction medium .
Research Findings and Challenges
- Synthetic Optimization : Reactions often require strict temperature control (−10°C to 0°C) to avoid decomposition, a challenge less prominent in simpler acyl chlorides.
- Toxicity : Like all acyl chlorides, it poses significant hazards (lachrymatory, corrosive), necessitating specialized handling protocols.
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